H-Leu-ala-NH2 hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-ala-NH2 hcl typically involves the coupling of L-leucine and L-alanine amide. One common method is the use of N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl as a starting material, which is then reacted with L-alaninamide under specific conditions to form the desired dipeptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Leu-ala-NH2 hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
H-Leu-ala-NH2 hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based products and as a research tool in various industrial processes
Mechanism of Action
The mechanism of action of H-Leu-ala-NH2 hcl involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-Leu-ala-NH2 hcl include other dipeptides and peptide derivatives such as:
- H-Ala-Ala-NH2 hydrochloride
- H-Gln-NH2 hydrochloride
- H-Val-Gly-NH2 hydrochloride .
Uniqueness
This compound is unique due to its specific combination of leucine and alanine residues, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H20ClN3O2 |
---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H/t6-,7-;/m0./s1 |
InChI Key |
SHJVFENXHVZEFW-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl |
Origin of Product |
United States |
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